Lenalidomide hemihydrate

Übersicht

Beschreibung

Lenalidomide hemihydrate is a derivative of thalidomide, known for its potent immunomodulatory, anti-angiogenic, and anti-inflammatory properties . It is widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma . This compound is a small molecule that exists as a racemic mixture of the active S(-) and R(+) forms .

Wirkmechanismus

Target of Action

Lenalidomide, a thalidomide derivative, primarily targets the CRL4 CRBN E3 ubiquitin ligase complex . This complex plays a crucial role in the ubiquitination and subsequent proteasomal degradation of specific proteins . The primary targets of lenalidomide within this complex are the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) . These transcription factors are key regulators of immune response and cell proliferation .

Mode of Action

Lenalidomide modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase complex . It binds to the complex and induces the ubiquitination of IKZF1 and IKZF3 . This leads to the proteasomal degradation of these transcription factors . In multiple myeloma, this degradation process results in the death of the malignant cells .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 transcription factors affects several biochemical pathways. It leads to a decrease in NF-κB, MYC, and IRF4, which are key regulators of cell proliferation and survival . Additionally, it results in an increase in p21WAF1, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest . Lenalidomide also increases interferon production via decreased IRF4, promoting cellular death .

Pharmacokinetics

Lenalidomide is rapidly and highly absorbed, with more than 90% of the oral dose being absorbed under fasting conditions . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Result of Action

The action of lenalidomide leads to several molecular and cellular effects. The degradation of IKZF1 and IKZF3 transcription factors results in the death of multiple myeloma cells . Lenalidomide also decreases the levels of TNF-alpha and IL-6, which are associated with apoptosis of stem cells and inhibition of apoptosis in malignant plasma cells, respectively .

Action Environment

Renal function is the only significant factor affecting lenalidomide plasma exposure . Therefore, the starting dose of lenalidomide must be adjusted according to renal function . There is no need for dose adjustment based on age, ethnicity, mild hepatic impairment, or drug-drug interactions .

Biochemische Analyse

Biochemical Properties

Lenalidomide Hemihydrate interacts with various enzymes and proteins. It functions as a molecular glue for the protein degradation of neosubstrates by CRL4CRBN . The degradation of IKZF1 and IKZF3 or IKZF1 and CK1 is involved in anti-MM5,6 or anti-5q MDS activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces the selective degradation of IKZF1, IKZF3, and CK1α, which are involved in anti-hematological cancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

The synthesis of lenalidomide hemihydrate involves several steps:

Reduction: The nitro group is reduced using iron powder and ammonium chloride, resulting in lenalidomide.

Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. A scalable and green process has been developed, which includes the use of platinum group metal-free catalysts and chlorine-free solvents .

Analyse Chemischer Reaktionen

Lenalidomid-Hemihydrat durchläuft verschiedene chemische Reaktionen:

Oxidation und Reduktion: Es kann mit Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Eisenpulver reduziert werden

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Amino- und Carbonylgruppen.

Cyclisierung: Cyclisierungsreaktionen sind entscheidend für seine Synthese und bilden die Isoindolinon-Ringstruktur.

Häufige Reagenzien sind Brom, Essigsäure, DMF, K₂CO₃ und Eisenpulver. Zu den gebildeten Hauptprodukten gehören der Nitro-Vorläufer und die endgültige Lenalidomid-Verbindung .

Wissenschaftliche Forschungsanwendungen

Lenalidomid-Hemihydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung von Synthesewegen und Reaktionsmechanismen verwendet.

5. Wirkmechanismus

Lenalidomid-Hemihydrat übt seine Wirkungen durch mehrere Mechanismen aus:

Vergleich Mit ähnlichen Verbindungen

Lenalidomid-Hemihydrat wird häufig mit anderen Thalidomid-Analoga verglichen:

Thalidomid: Während beide Verbindungen ähnliche Strukturen aufweisen, ist Lenalidomid potenter und hat weniger Nebenwirkungen.

Pomalidomid: Ein weiteres Analog mit ähnlichen immunmodulatorischen Eigenschaften, aber unterschiedlichen pharmakokinetischen Profilen.

Die einzigartige Fähigkeit von Lenalidomid, die CRL4 CRBN E3 Ubiquitin-Ligase zu modulieren, unterscheidet es von anderen Verbindungen seiner Klasse .

Referenzen

Eigenschaften

IUPAC Name |

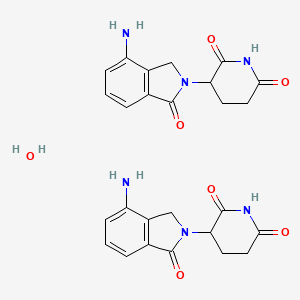

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H13N3O3.H2O/c2*14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h2*1-3,10H,4-6,14H2,(H,15,17,18);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJHSDXKMBRCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847871-99-2 | |

| Record name | Lenalidomide hydrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847871992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LENALIDOMIDE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQT0NAW8WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.